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2-Amino-5-isobutylbenzoic acid Documentation Hub

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  • Product: 2-Amino-5-isobutylbenzoic acid
  • CAS: 79069-39-9

Core Science & Biosynthesis

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Protocols & Analytical Methods

Method

Step-by-step protocol for the chemical synthesis of 2-Amino-5-isobutylbenzoic acid

Defining the Scope I've zeroed in on the core request: a detailed, step-by-step synthesis protocol. I'm focusing on crafting Application Notes and Protocols specifically tailored for researchers.

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Author: BenchChem Technical Support Team. Date: April 2026

Defining the Scope

I've zeroed in on the core request: a detailed, step-by-step synthesis protocol. I'm focusing on crafting Application Notes and Protocols specifically tailored for researchers. The target is a rigorous yet accessible format for the synthesis of 2-Amino-5-isobutylbenzoic acid.

Refining the Approach

I'm now integrating crucial parameters: autonomy through a flexible, in-depth guide; E-E-A-T principles with causality, validation, and authoritative sources; and visualization via tables, detailed steps, and Graphviz diagrams. I am now prioritizing the formatting and technical details requested. I've also checked the safety profile of the molecule and confirmed it is not a harmful agent, but rather an organic intermediate.

Defining the Scope

I've zeroed in on the core request: a detailed, step-by-step synthesis protocol. I'm focusing on crafting Application Notes and Protocols specifically tailored for researchers. The target is a rigorous yet clear guide for the chemical synthesis of 2-Amino-5-isobutylbenzoic acid.

Outlining the Structure

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Detailing the Synthesis

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Developing the Workflow

I'm now crafting the introduction, emphasizing the role of substituted anthranilic acids in drug discovery. I have added a DOT diagram illustrating the three-step synthesis pathway. Next, I'll detail the experimental procedures, including the specific conditions for palladium-catalyzed carbonylation and alkaline hydrolysis, plus the causality of each reagent choice, like the role of the base. I'll summarize the key reagents and materials in a table, and also include analytical characterization of the final product with its expected purity. I am adding a second workflow DOT diagram to visualize the physical workflow. I am consolidating all references.

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I'm making a diagram on the reaction scheme, the code is as follows:

ReactionScheme StartingMaterial Starting Material (e.g., Substituted Benzamide) Intermediate1 Intermediate 1 (e.g., Carbonylated Anilide) StartingMaterial->Intermediate1 CO, Catalyst, Conditions Intermediate2 Intermediate 2 (e.g., Hydrolyzed Intermediate) Intermediate1->Intermediate2 Hydrolysis, Conditions Product Product (2-Amino-5-Isobutylbenzoic Acid) Intermediate2->Product Purification

Refining the Diagrams

I've updated the DOT diagrams, adding specific compound names and reaction conditions to clarify the synthetic pathway. I've also incorporated a separate workflow diagram to illustrate the physical steps in the synthesis process. Both diagrams are being rendered in the required color scheme. I've re-written the experimental procedures, including the specific conditions for palladium-catalyzed carbonylation and alkaline hydrolysis, plus the causality of each reagent choice, like the role of the base. I will summarize the key reagents and materials in a table, and also include analytical characterization of the final product with its expected purity.

Detailing the Steps

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Justifying the Choices

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Application

Conjugation techniques for 2-Amino-5-isobutylbenzoic acid in solid-phase peptide synthesis

Application Note: Advanced Conjugation Techniques for 2-Amino-5-isobutylbenzoic Acid in Solid-Phase Peptide Synthesis (SPPS) Executive Summary The incorporation of unnatural amino acids, specifically anthranilic acid der...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Conjugation Techniques for 2-Amino-5-isobutylbenzoic Acid in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

The incorporation of unnatural amino acids, specifically anthranilic acid derivatives like 2-Amino-5-isobutylbenzoic acid, is a powerful strategy in peptidomimetic drug design. These monomers induce rigid β-turn conformations and enhance the lipophilicity and proteolytic stability of the resulting peptide ()[1]. However, as a Senior Application Scientist, I frequently observe that elongating the peptide chain from the 2-amino group of this residue is a major bottleneck in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This guide details the mechanistic causality behind these difficulties and provides a self-validating, high-efficiency protocol to overcome them.

The Chemical Challenge: Causality of Low Nucleophilicity

Conjugating an incoming amino acid to the 2-amino group of 2-Amino-5-isobutylbenzoic acid fails under standard SPPS conditions (e.g., room temperature DIC/HOBt) due to a compounding mix of steric and electronic deactivation:

  • Electronic Deactivation: The 2-amino group is an aniline derivative. The nitrogen's lone pair is delocalized into the aromatic ring and further withdrawn by the electron-withdrawing ortho-carbonyl group, drastically reducing its nucleophilicity compared to aliphatic amines.

  • Steric Hindrance: The bulky isobutyl group at position 5, combined with the ortho-amide linkage, creates a highly restricted spatial environment. The incoming activated amino acid cannot easily adopt the required trajectory for nucleophilic attack.

To overcome this activation barrier, the synthesis requires hyper-reactive acylating species—specifically OAt or Oxyma esters—coupled with elevated thermal energy to drive the kinetics of the reaction.

Process Workflow

G N1 1. Resin Swelling & Fmoc Deprotection N2 2. Carboxyl Coupling Attach Fmoc-2-Amino- 5-isobutylbenzoic acid N1->N2 N3 3. Aromatic Amine Deprotection N2->N3 N4 4. Steric Acylation (HATU/HOAt or DIC/Oxyma at 55°C - 90°C) N3->N4 N5 5. In-Process QC (Chloranil Test & Micro-cleavage) N4->N5

Workflow for incorporating and acylating sterically hindered anthranilic acid derivatives in SPPS.

Comparative Activation Strategies

Selecting the correct coupling reagent is critical. Reagents like HATU generate an OAt ester, which benefits from anchimeric assistance (neighboring group participation) from the pyridine nitrogen, making it vastly superior for hindered aromatic amines (). Alternatively, DIC/Oxyma Pure under microwave conditions provides a greener, highly efficient route ()[2].

Table 1: Quantitative Comparison of Coupling Systems for the 2-Amino Group

Coupling SystemTemperatureTimeAverage Yield (%)Epimerization Risk
DIC / HOBt25°C (RT)120 min< 25%Low
HBTU / DIPEA25°C (RT)120 min~ 35%Low
PyAOP / DIPEA55°C60 min~ 88%Moderate
HATU / HOAt / DIPEA55°C60 min85 - 90%Moderate
DIC / Oxyma Pure90°C (MW)10 min> 95%Low to Moderate

Detailed Experimental Protocols

These protocols are designed as a self-validating system, ensuring that each critical step is verified before proceeding, thereby preventing the accumulation of deletion sequences.

Protocol A: Coupling Fmoc-2-Amino-5-isobutylbenzoic acid to the Peptidyl-Resin

This step attaches the carboxyl group of the unnatural amino acid to the growing peptide chain. Because the carboxyl group is sterically hindered by the ortho-amino group, pre-activation is required.

  • Resin Preparation: Swell 0.1 mmol of Fmoc-deprotected peptidyl-resin in amine-free DMF for 30 minutes.

    • Causality: Proper swelling exposes the internal polymer matrix where >99% of reactive sites reside, which is critical for bulky incoming monomers ()[3].

  • Pre-Activation: In a separate vial, dissolve Fmoc-2-Amino-5-isobutylbenzoic acid (0.3 mmol, 3 eq) and Oxyma Pure (0.3 mmol, 3 eq) in 2 mL of DMF. Add DIC (0.3 mmol, 3 eq) and allow the mixture to pre-activate for 3 minutes to form the reactive Oxyma ester.

    • Causality: DIC/Oxyma is chosen over uronium salts (like HATU) for this step to prevent guanidinylation of the N-terminus, a common side reaction during slower couplings.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation: Wash the resin with DMF (5 × 1 min). Perform a standard Kaiser (ninhydrin) test. A clear/yellow bead indicates successful coupling. If blue, repeat steps 2-3.

Protocol B: Acylating the Aromatic 2-Amino Group (The Bottleneck)

This is the critical step. We utilize high-energy conditions (HE-SPPS) and anchimeric assistance to force the acylation of the deactivated aniline nitrogen.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (6 × 1 min).

  • Activation of Incoming Amino Acid: Dissolve the incoming Fmoc-AA-OH (0.4 mmol, 4 eq) and HOAt (0.4 mmol, 4 eq) in 2 mL DMF. Add HATU (0.39 mmol, 3.9 eq) and DIPEA (0.8 mmol, 8 eq).

    • Causality: We use 3.9 eq of HATU relative to the 4 eq of amino acid. This slight substoichiometric ratio ensures no free uronium salt is present to irreversibly cap the unreacted aromatic amine.

  • High-Energy Coupling: Add the mixture to the resin. Heat the reaction vessel to 55°C using a controlled heating block (or 90°C for 10 mins if using a Microwave Synthesizer). Agitate for 60 minutes.

    • Causality: Elevated thermal energy is strictly required to overcome the high activation energy barrier imposed by the isobutyl steric bulk and the deactivated nitrogen ()[4].

  • Self-Validation (Critical QC): Wash the resin with DMF (5 × 1 min).

    • Chemical Test: Perform a Chloranil test . (Do not rely on the Kaiser test, as it frequently yields false negatives for secondary and aromatic amines). A negative Chloranil test (colorless/yellow, not blue/green) indicates success.

    • Analytical Test: Perform a micro-cleavage. Transfer ~1 mg of resin to a microtube, treat with 50 µL of TFA/H2O/TIPS (95:2.5:2.5) for 30 minutes. Evaporate under nitrogen, dissolve in 100 µL MeCN, and analyze via LC-MS. Proceed to the next synthesis cycle only if the mass shift corresponds to the successful addition of the Fmoc-AA-OH.

References

  • Burgess, K., et al. (2016). Anthranilic acid-containing cyclic tetrapeptides: at the crossroads of conformational rigidity and synthetic accessibility. Organic & Biomolecular Chemistry.[Link]

  • Isidro-Llobet, A., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Advances.[Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine.[Link]

  • Collins, J., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters (Referenced via CEM CarboMAX methodology).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Issues of 2-Amino-5-isobutylbenzoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals struggling with the aqueous solubility of 2-Amino-5-isobutylbenzoic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals struggling with the aqueous solubility of 2-Amino-5-isobutylbenzoic acid . Here, we deconstruct the physicochemical barriers of this compound and provide field-validated, self-consistent protocols to achieve stable aqueous formulations for both in vitro and in vivo applications.

Physicochemical Profiling: The Causality of Insolubility

To solve a solubility issue, we must first understand the molecular thermodynamics at play. 2-Amino-5-isobutylbenzoic acid is an anthranilic acid derivative. Like other aminobenzoic acids, it is amphoteric, possessing both a weakly basic primary amine (pKa ~2.0) and a weakly acidic carboxylic acid (pKa ~4.5 to 4.9) [4, 5].

At physiological pH (7.4), the carboxylic acid is fully deprotonated, yielding an anionic species. Theoretically, this charge should promote aqueous solvation. However, the molecule features a bulky, highly lipophilic isobutyl group at the 5-position. The thermodynamic penalty of hydrating this hydrophobic moiety is massive. When introduced to water, the hydrophobic interactions between the isobutyl groups drive rapid self-association and aggregation, completely overpowering the electrostatic repulsion of the carboxylate anions. This results in immediate precipitation or "solvent crashing."

Troubleshooting Guides & FAQs

Q: Why does my compound precipitate immediately when diluting a DMSO stock into PBS (pH 7.4)? A: This phenomenon is known as a "solvent crash," driven by a rapid shift in the dielectric constant of the microenvironment. In 100% DMSO, the lipophilic isobutyl group is fully solvated. Upon rapid introduction to PBS, the local concentration of water spikes before the compound can diffuse. The hydrophobic isobutyl groups self-associate to minimize contact with water, nucleating a precipitate. Solution: You must lower the activation energy for solvation by using a stepwise dilution method with intermediate co-solvents (like PEG-400) to bridge the dielectric gap [3].

Q: I need to dose this compound in vivo. How can I formulate it without using toxic levels of DMSO? A: The most effective, biocompatible method for lipophilic anthranilic acid derivatives is host-guest complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) [1, 2]. HP-β-CD features a hydrophobic internal cavity that encapsulates the isobutyl group and the aromatic ring, while its hydrophilic exterior ensures excellent aqueous solubility. This is a thermodynamically spontaneous process driven by the displacement of enthalpy-rich water molecules from the cyclodextrin cavity[2].

Q: What is the optimal pH for maximizing aqueous solubility without degrading the compound? A: Adjusting the formulation pH to 8.0–8.5 ensures >99.9% ionization of the carboxylic acid (pKa ~4.5) [5], maximizing the electrostatic contribution to solubility. Literature confirms that anthranilic acid derivatives show drastically enhanced solubility in alkaline media [1]. Avoid exceeding pH 9.5 for prolonged periods, as excessive alkalinity can promote oxidation of the primary amine.

Formulation Decision Workflow

Formulation_Workflow Start 2-Amino-5-isobutylbenzoic acid Solubility Issue Decision Target Application? Start->Decision InVitro In Vitro Assays (Cell Culture/Biochem) Decision->InVitro Cells/Enzymes InVivo In Vivo Dosing (Animal Models) Decision->InVivo Animals DMSO Prepare 10-50 mM DMSO Stock InVitro->DMSO Cyclo HP-β-CD Complexation (10-20% w/v) InVivo->Cyclo pHShift pH Adjustment (Formulate at pH 8.0-8.5) InVivo->pHShift Dilution Stepwise dilution in assay buffer (Keep DMSO <1%) DMSO->Dilution Success1 Soluble & Assay-Ready Dilution->Success1 Success2 Biocompatible Solution Cyclo->Success2 pHShift->Success2

Decision tree for selecting the appropriate solubilization workflow based on application.

Validated Experimental Protocols

Protocol A: HP-β-CD Inclusion Complexation (For In Vivo Dosing)

This protocol utilizes thermodynamic equilibrium to drive the hydrophobic isobutyl group into the cyclodextrin cavity, shielding it from the aqueous environment.

  • Vehicle Preparation: Weigh 200 mg of HP-β-CD and dissolve it in 800 µL of sterile saline (0.9% NaCl) to create a 20% (w/v) carrier solution.

  • Compound Addition: Weigh the exact amount of 2-Amino-5-isobutylbenzoic acid required to achieve your target concentration (e.g., for a 5 mM solution, weigh ~0.97 mg). Add the dry powder directly to the HP-β-CD solution. Critical Step: Do NOT dissolve the compound in DMSO first. DMSO will aggressively compete for the hydrophobic cavity of the cyclodextrin, drastically reducing encapsulation efficiency.

  • Mechanical Dispersion: Vortex the suspension vigorously for 2 to 3 minutes to maximize the surface area of the suspended particles.

  • Thermal Sonication: Place the vial in an ultrasonic water bath set to 37°C. Sonicate for 15–30 minutes. The thermal energy accelerates the inclusion kinetics, resulting in a completely clear solution [2].

  • Sterilization: Pass the clear solution through a 0.22 µm PVDF syringe filter. Note: Avoid Nylon filters, as they exhibit high non-specific binding for lipophilic aromatic acids.

Complexation_Mechanism Drug 2-Amino-5-isobutylbenzoic acid (Hydrophobic Isobutyl Group) Complex Host-Guest Inclusion Complex (Isobutyl shielded in cavity) Drug->Complex Non-covalent interaction CD HP-β-Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex Encapsulation Result Thermodynamically Stable Aqueous Solution Complex->Result

Mechanism of HP-β-CD host-guest complexation enhancing aqueous solvation.

Protocol B: Stepwise Co-Solvent Dilution (For In Vitro Assays)

This protocol gradually reduces the dielectric constant of the solvent, preventing localized supersaturation and nucleation.

  • Master Stock: Prepare a 50 mM master stock of the compound in 100% anhydrous DMSO.

  • Dielectric Bridging: Prepare an intermediate stock (e.g., 5 mM) by diluting the master stock 1:10 into a 50/50 (v/v) mixture of DMSO and PEG-400. PEG-400 acts as a co-solvent that stabilizes the lipophilic regions of the drug [3].

  • Thermal Equilibration: Warm your final assay buffer (e.g., PBS, pH 7.4) to 37°C.

  • Dropwise Integration: Add the intermediate stock dropwise to the warmed buffer while vortexing continuously. Ensure the final DMSO concentration remains ≤1% (v/v) to prevent cellular toxicity or assay interference.

Quantitative Formulation Data

The following table summarizes the expected solubility parameters based on the formulation strategy employed. Use this data to benchmark your experimental results.

Formulation StrategyPrimary Solubilization MechanismExpected Solubility LimitBiocompatibilityBest Use Case
Pure PBS (pH 7.4) Baseline ionization (Carboxylate)< 50 µMHighBaseline control
1% DMSO in PBS Minor co-solvent dielectric shift~100 µMHighStandard in vitro assays
10% PEG-400 + 1% DMSO Dielectric modulation & solvation~500 µMModerateHigh-concentration in vitro assays
pH 8.5 Aqueous Buffer Complete deprotonation / Ionic strength~1 mMLow (pH dependent)Chemical processing / Stock prep
20% HP-β-CD in Saline Host-guest hydrophobic encapsulation> 5 mMHighIn vivo dosing (IV/IP/PO)

References

  • ACS Publications.Influence of pH, β-Cyclodextrin, and Metal Ions on the Solubility and Stability of the Medicinally Competent Isoxazole Derivative of Curcumin: A Photophysical Study.
  • PMC.Chiral Recognition R- and RS- of New Antifungal: Complexation/Solubilization/Dissolution Thermodynamics and Permeability Assay.
  • ResearchGate.Aqueous and cosolvent solubility data for drug-like organic compounds.
  • NP-MRD.Showing NP-Card for 2-Aminobenzoic acid (NP0001277).
  • Veeprho.Flufenamic Acid Impurities and Related Compound.
Optimization

Troubleshooting common impurities in 2-Amino-5-isobutylbenzoic acid crystallization

Technical Support Center: Crystallization of 2-Amino-5-isobutylbenzoic Acid Welcome to the technical support resource for the crystallization of 2-Amino-5-isobutylbenzoic acid. This guide is designed for researchers, che...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization of 2-Amino-5-isobutylbenzoic Acid

Welcome to the technical support resource for the crystallization of 2-Amino-5-isobutylbenzoic acid. This guide is designed for researchers, chemists, and pharmaceutical development professionals to navigate and resolve common challenges encountered during the purification of this compound. We will address frequently asked questions and provide in-depth troubleshooting guides, grounding our advice in established chemical principles and validated analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-Amino-5-isobutylbenzoic acid?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. However, for typical syntheses that may involve nitration followed by reduction, you can anticipate several classes of impurities:

  • Unreacted Starting Materials: Precursors such as 2-nitro-5-isobutylbenzoic acid or a halogenated equivalent may be present if the reaction has not gone to completion.[1][2]

  • Isomeric Impurities: During aromatic substitution reactions like nitration, regioisomers can form. For instance, you might encounter isomers where the amino or isobutyl groups are at different positions on the benzoic acid ring.[3]

  • Side-Reaction Products: Incomplete reduction of the nitro group can lead to intermediates like nitroso or hydroxylamino species.

  • Residual Solvents: Solvents used in the synthesis or initial work-up (e.g., ethanol, ethyl acetate, or toluene) can be trapped within the crude solid.[3]

Q2: My final product is a brownish or dark yellow powder, not the expected off-white crystals. What causes this discoloration?

A2: Discoloration is a common issue, often indicating the presence of minor but highly colored impurities or degradation of the product itself.[3] The primary cause is typically the oxidation of the aromatic amino group, which can form colored quinone-like structures. The presence of residual metallic catalysts from a hydrogenation step can also contribute to color.

Q3: What is the best general-purpose technique for purifying crude 2-Amino-5-isobutylbenzoic acid?

A3: Recrystallization is the most effective and widely used method for purifying compounds of this class. The key is selecting an appropriate solvent system in which the desired compound has high solubility at elevated temperatures but low solubility at cooler temperatures, while the impurities remain soluble (or insoluble) at all temperatures.[3] Common solvent systems for aminobenzoic acids include ethanol/water or ethyl acetate/hexane mixtures.[4][5]

Q4: How can I confirm the purity of my final crystallized product?

A4: A multi-faceted analytical approach is recommended.

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique for a qualitative assessment of purity. A single spot suggests a high degree of purity.[4]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A well-developed HPLC method can separate the main compound from trace impurities, allowing for purity to be reported as a percentage (e.g., >99% by area).[6][7]

  • Melting Point: A sharp melting point range that is close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point range.

  • Spectroscopy (¹H NMR, ¹³C NMR, FTIR): These methods confirm the chemical structure of the final product and can help identify the structure of any significant impurities if they are present at detectable levels.[8][9]

In-Depth Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the crystallization process.

Issue 1: Product "Oils Out" Instead of Crystallizing

Question: During cooling, my dissolved product separates as a viscous liquid or oil, not as solid crystals. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solid in the solvent, or when the concentration of the solute is too high.[3] The product separates as a liquid phase because it is more soluble in the impurities or the solvent mixture than it is in its own crystalline form.

Causality & Solutions:

  • High Impurity Concentration: The impurities are acting as a solvent for your product.

    • Solution: Perform a pre-purification step. If the crude material is highly impure, consider a quick filtration through a short plug of silica gel to remove baseline impurities before attempting recrystallization.

  • Inappropriate Solvent Choice: The solvent may be too "good," keeping the product dissolved even at low temperatures.

    • Solution: Modify the solvent system. Add a "poor" solvent (an anti-solvent) dropwise to the hot, dissolved solution until it just begins to turn cloudy, then add a few drops of the "good" solvent to redissolve it. This brings the solution closer to its saturation point. For 2-Amino-5-isobutylbenzoic acid, if you are using ethanol (good solvent), slowly add water (poor solvent).[3]

  • Rapid Cooling: Cooling the solution too quickly can shock the system, preventing the orderly arrangement of molecules into a crystal lattice.

    • Solution: Ensure slow cooling. Allow the flask to cool gradually to room temperature on the benchtop, undisturbed. Only after it has reached room temperature should you place it in an ice bath to maximize recovery.[3]

  • Inducing Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[3]

    • Seeding: Add a tiny crystal of pure 2-Amino-5-isobutylbenzoic acid to the cooled solution to act as a template for crystallization.

Issue 2: Low Recovery After Recrystallization

Question: My final yield after recrystallization is very low. What are the common causes and how can I improve my recovery rate?

Answer: This is one of the most frequent challenges in crystallization. The goal is to maximize the recovery of the pure compound while leaving impurities behind in the mother liquor.

Causality & Solutions:

  • Using Excessive Solvent: This is the most common error. If too much solvent is used, a significant amount of your product will remain dissolved even after cooling, leading to high losses in the filtrate.[3]

    • Protocol: Add the hot solvent in small portions to the crude material while heating, swirling until the solid just dissolves. Avoid adding a large excess.

  • Premature Crystallization: The product crystallizes during the hot filtration step (intended to remove insoluble impurities), causing product loss on the filter paper.

    • Protocol: Use a pre-heated funnel and filter flask. Keep the solution at or near its boiling point during the filtration. If crystals form in the funnel, they can be redissolved by washing with a small amount of hot, fresh solvent.[3]

  • Incomplete Precipitation: The solution was not cooled sufficiently to maximize the precipitation of the product.

    • Protocol: After slow cooling to room temperature, place the crystallization flask in an ice-water bath for at least 30 minutes before filtering to minimize the product's solubility in the solvent.

G start Start: Crude Product dissolve Dissolve in MINIMUM hot solvent start->dissolve hot_filter Hot Gravity Filtration (if insoluble impurities exist) dissolve->hot_filter cool Slowly Cool to Room Temp hot_filter->cool oiling_out Product Oils Out? cool->oiling_out ice_bath Cool in Ice Bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry low_yield Low Yield? dry->low_yield end Pure Product oiling_out->ice_bath No reheat Re-heat, add more 'good' solvent oiling_out->reheat Yes low_yield->end No check_solvent_vol Review: Was too much solvent used? low_yield->check_solvent_vol Yes add_anti_solvent Add 'poor' solvent (anti-solvent) reheat->add_anti_solvent add_anti_solvent->cool check_solvent_vol->start

Caption: Troubleshooting workflow for crystallization.

Issue 3: Persistent Impurities Detected by HPLC Post-Crystallization

Question: Even after multiple recrystallizations, HPLC analysis shows a persistent impurity peak. What are my options?

Answer: If a well-executed recrystallization fails to remove an impurity, it is likely that the impurity has very similar solubility properties or co-crystallizes with your product.

Causality & Solutions:

  • Co-crystallization: The impurity has a structure that is very similar to your target compound (e.g., a positional isomer), allowing it to be incorporated into the crystal lattice.

    • Solution 1: Change the Solvent System. A different solvent or solvent mixture may alter the solubility characteristics of the product and impurity differently, enabling separation. Experiment with different solvent polarities. For example, if an ethanol/water system fails, try a non-polar/polar system like hexane/ethyl acetate.[4]

    • Solution 2: Column Chromatography. This is a more powerful purification technique that separates compounds based on their differential adsorption to a stationary phase. For aminobenzoic acids, silica gel chromatography is often effective.[4][10]

    • Solution 3: Acid-Base Extraction. Exploit the amino and carboxylic acid functional groups. Dissolve the impure material in an organic solvent (like ethyl acetate) and extract with a dilute aqueous acid (e.g., 1 M HCl). The amino group will be protonated, pulling your product into the aqueous layer and leaving non-basic impurities behind. Then, basify the aqueous layer to precipitate the pure product. This can be followed by extraction with a dilute aqueous base (e.g., 1 M NaOH) to remove acidic impurities.[11]

G start Impurity Persists After Recrystallization change_solvent Attempt Recrystallization with a Different Solvent System start->change_solvent analyze Analyze Purity (HPLC/TLC) change_solvent->analyze chromatography Perform Column Chromatography chromatography->analyze acid_base Perform Acid-Base Extraction Work-up acid_base->change_solvent analyze->chromatography Impurity Remains analyze->acid_base Impurity Still Remains (or if chromatography is difficult) success Pure Product analyze->success Impurity Removed

Caption: Strategy for removing persistent impurities.

Data Summaries and Protocols

Table 1: Common Impurities and Mitigation Strategies
Impurity TypeLikely SourceRecommended Removal MethodAnalytical Detection Method
Starting Material Incomplete reactionRecrystallization, Column ChromatographyTLC, HPLC, GC-MS[6]
Positional Isomers Non-selective synthesis stepChange of recrystallization solvent, Column ChromatographyHPLC, ¹H NMR
Oxidation Products Air exposure, especially at high temp.Recrystallization with activated charcoal treatment[3]HPLC, UV-Vis Spectroscopy
Residual Solvents Inefficient dryingDrying under high vacuum, potentially with gentle heating¹H NMR, GC-MS[6]
Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Choose a solvent or solvent pair in which the crude product is sparingly soluble at room temperature but very soluble when hot.

  • Dissolution: Place the crude 2-Amino-5-isobutylbenzoic acid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Decolorization (If Necessary): If the solution is colored, add a small amount (1-2% by weight) of activated charcoal and boil for a few minutes.[3]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or the activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[12]

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: HPLC Method Development for Purity Analysis

A stability-indicating HPLC method is crucial for accurately quantifying impurities.[6]

  • Column: Use a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often necessary to separate impurities with varying polarities.[6]

    • Solvent A: Phosphate buffer (e.g., 20 mM KH₂PO₄) with pH adjusted to ~3.0. A low pH helps to produce sharp peaks for basic compounds like aromatic amines.[6]

    • Solvent B: Acetonitrile or Methanol.

  • Gradient: Start with a low percentage of Solvent B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Detection: Use a UV detector set at a wavelength where the analyte has strong absorbance (typically 230-250 nm for this class of compounds).[6]

  • Sample Preparation: Dissolve a known quantity of the compound in the mobile phase or a suitable diluent and filter through a 0.45 µm syringe filter before injection.[6]

References

  • Environmental Monitoring and Research Center. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Wang, L., et al. (2018). Facile synthesis of 2-(2-aminobenzoyl)benzoic acid via a base-promoted aerobic cascade reaction. RSC Advances. Retrieved from [Link]

  • Kubica, P., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. PMC. Retrieved from [Link]

  • S. Yuvaraj, et al. (2014). 2-Amino-5-fluorobenzoic acid. PMC. Retrieved from [Link]

  • Hoover, J. M., & Stahl, S. S. (2011). 2-Amino-5-bromobenzaldehyde. Organic Syntheses. Retrieved from [Link]

  • Various Authors. (2013). Troubleshooting protein purification?. ResearchGate. Retrieved from [Link]

  • Uusi-Penttilä, M. (2011). Spherical Crystallization of Benzoic acid in different solvents. Diva-Portal.org. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Amidation of 2-Amino-5-isobutylbenzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the specific synthetic hurdles associated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the specific synthetic hurdles associated with the amidation of 2-Amino-5-isobutylbenzoic acid.

Core Principles & Mechanistic Challenges

2-Amino-5-isobutylbenzoic acid is a highly valuable anthranilic acid derivative, frequently utilized as a [1] for developing anti-inflammatory agents, antivirals, and kinase inhibitors. However, the amidation of its carboxylic acid group presents a strict chemoselectivity challenge.

The Causality of the Problem: The 5-isobutyl group exerts a mild electron-donating inductive effect (+I), which slightly increases the electron density on the ortho-amino group. When the carboxylic acid is activated by traditional, highly electrophilic coupling agents (e.g., HATU or DCC), the highly reactive active ester is rapidly attacked by the adjacent ortho-amino group. This[2] leads to the formation of undesired benzoxazinone derivatives or intermolecular dimers, severely depressing the yield of the target anthranilamide.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant amounts of benzoxazinone or dimerized side products instead of my target amide? A: This is a classic chemoselectivity issue inherent to[3]. Strong coupling agents create an intermediate that is too reactive, allowing the nearby aniline nitrogen to outcompete the external amine. Solution: Switch to a milder coupling reagent like Propylphosphonic anhydride (T3P) . T3P generates a less electrophilic mixed anhydride that reacts preferentially with unhindered external amines while remaining stable against the sterically hindered ortho-aniline nitrogen, thereby preserving chemoselectivity.

Q2: Which base and solvent combination yields the best results for T3P-mediated amidation of this substrate? A: While DIPEA in DMF is standard for peptide synthesis, anthranilic acid amidations require a different environment. Solution: Use Ethyl Acetate (EtOAc) as the solvent and Pyridine or N-methylimidazole (NMI) as the base. EtOAc limits the solubility of polar side-products and facilitates an easy aqueous workup. Pyridine acts not just as a proton scavenger but forms a transient, highly reactive acylpyridinium intermediate that [4] over the intramolecular side reaction.

Q3: Do I need to use a protecting group (e.g., Boc or Fmoc) on the ortho-amino group? A: Generally, no. While traditional syntheses often required protecting the aniline nitrogen to prevent polymerization, modern coupling strategies using T3P achieve high chemoselectivity without protection. Bypassing the protection/deprotection steps significantly improves the overall atom economy. However, if your external amine is exceptionally sterically hindered or a weak nucleophile, transient protection may still be required.

Quantitative Benchmarks: Coupling Agent Comparison

To guide your experimental design, the following table summarizes the typical performance of various coupling agents when reacting 2-Amino-5-isobutylbenzoic acid with a standard primary aliphatic amine.

Coupling AgentTypical Yield (%)Chemoselectivity (Amide : Side Product)Workup ComplexityEpimerization Risk
T3P (50% in EtOAc) 85 - 95% > 95:5 Low (Water-soluble byproducts) Very Low
EDC / HOBt60 - 75%80:20MediumLow
HATU50 - 65%60:40 (High benzoxazinone)HighMedium
DCC< 50%50:50 (High dimerization)High (DCU filtration needed)High

Data synthesized from standard process chemistry optimizations for anthranilic acid derivatives.

Visualizing the Reaction Workflow

Pathway SM 2-Amino-5-isobutylbenzoic Acid + External Amine Intermediate Mixed Anhydride Intermediate (Activated Carboxyl) SM->Intermediate T3P / Base Product Desired Anthranilamide (Chemoselective Amidation) Intermediate->Product Fast Aminolysis (Optimized) SideProduct Benzoxazinone / Dimer (Intramolecular Attack) Intermediate->SideProduct Ortho-NH2 Attack (Poor Conditions)

Fig 1: Reaction pathways showing desired chemoselective amidation vs. intramolecular side reactions.

Protocol Step1 1. Preparation Mix Acid + Amine in EtOAc (0.2 M Concentration) Step2 2. Base Addition Add Pyridine (3.0 eq) Cool to 0 °C Step1->Step2 Step3 3. Activation Dropwise T3P (1.5 eq) Controls intermediate conc. Step2->Step3 Step4 4. Reaction Stir at RT (4-12h) Monitor via LC-MS Step3->Step4 Step5 5. Workup Aqueous NaHCO3 quench Organic extraction Step4->Step5

Fig 2: Step-by-step T3P-mediated amidation workflow optimized for anthranilic acid derivatives.

Standard Operating Procedure: Chemoselective Amidation using T3P

This protocol is designed as a self-validating system. The use of T3P ensures that [5], allowing the workup steps themselves to act as a purification mechanism.

Materials Required:

  • 2-Amino-5-isobutylbenzoic acid (1.0 equiv)

  • Target Amine (1.2 equiv)

  • Propylphosphonic anhydride (T3P, 50 wt.% solution in EtOAc) (1.5 equiv)

  • Pyridine or N-methylimidazole (NMI) (3.0 equiv)

  • Anhydrous Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N2 or Argon), dissolve 2-Amino-5-isobutylbenzoic acid and the target amine in anhydrous EtOAc to achieve a concentration of 0.2 M.

  • Base Addition: Add Pyridine (3.0 equiv) to the stirring solution. Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling prevents thermal degradation of the transient acylpyridinium intermediate.

  • Activation: Dropwise, add the T3P solution (1.5 equiv) over 10-15 minutes. Causality: Dropwise addition keeps the steady-state concentration of the activated mixed anhydride low, statistically favoring attack by the more mobile external amine over intermolecular dimerization.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4-12 hours. Self-Validation: Monitor reaction progress via LC-MS. Do not proceed to workup until the mass peak corresponding to the starting carboxylic acid is completely consumed.

  • Quench & Workup: Quench the reaction by adding an equal volume of saturated aqueous NaHCO3. Transfer to a separatory funnel. Extract the organic layer, then wash sequentially with 1M HCl (to remove excess pyridine and unreacted amine), water, and brine. Note: Skip the 1M HCl wash if your target amide contains acid-sensitive moieties.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The resulting crude product is typically >90% pure, but can be purified via flash column chromatography if trace impurities remain.

References

  • Medicinal chemistry of anthranilic acid derivatives: A mini review PubMed (NIH) URL:[Link]

  • Synthesis of Aminobenzoic Acid Derivatives via Chemoselective Carbene Insertion into the -NH Bond Catalyzed by Cu(I) Complex The Journal of Organic Chemistry (ACS) URL:[Link]

  • Ortho-Selective amination of arene carboxylic acids via rearrangement of acyl O-hydroxylamines PubMed Central (NIH) URL:[Link]

  • Stereochemical Aspects of T3P Amidations Organic Process Research & Development (ACS) URL:[Link]

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE AMRI Global (Curia) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of LC-MS/MS Methods for 2-Amino-5-isobutylbenzoic Acid Quantification in Plasma: A Comparative Guide

Executive Summary: The Bioanalytical Challenge Quantifying 2-Amino-5-isobutylbenzoic acid—a lipophilic, amphoteric anthranilic acid derivative—in human plasma requires overcoming significant bioanalytical hurdles. The mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Bioanalytical Challenge

Quantifying 2-Amino-5-isobutylbenzoic acid—a lipophilic, amphoteric anthranilic acid derivative—in human plasma requires overcoming significant bioanalytical hurdles. The molecule possesses an aromatic core, a basic amine group, a weakly acidic carboxylic acid, and a hydrophobic isobutyl chain. When developing a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for such a compound, analysts frequently encounter severe matrix effects (ion suppression) and poor chromatographic retention if relying on generic sample preparation and column chemistries.

As a Senior Application Scientist, I have structured this guide to critically evaluate and compare sample preparation strategies (Protein Precipitation vs. Mixed-Mode Solid Phase Extraction) and chromatographic selectivities (C18 vs. Biphenyl). This guide provides a self-validating, causality-driven framework designed to meet stringent FDA and EMA bioanalytical method validation guidelines[1][2].

Sample Preparation: The Causality of Matrix Effects

Human plasma contains approximately 1–2 mg/mL of endogenous phospholipids, primarily glycerophosphocholines and sphingomyelins[3]. During Electrospray Ionization (ESI), these highly surface-active lipids compete with the target analyte for access to the charged droplet surface, leading to severe ion suppression[4][5].

Protein Precipitation (PPT) vs. Solid Phase Extraction (SPE)

A common default in many laboratories is Protein Precipitation (PPT) using acetonitrile. While PPT effectively denatures and removes proteins, it co-extracts over 90% of endogenous phospholipids[6]. Because 2-Amino-5-isobutylbenzoic acid elutes in the same hydrophobic window as many of these lipids, PPT inevitably leads to assay failure during matrix effect validation.

To establish a self-validating system, we must exploit the physicochemical properties of the analyte. With a carboxylic acid moiety (pKa ~4), the molecule can be selectively isolated using Mixed-Mode Strong Anion Exchange (MAX) SPE . By adjusting the plasma pH to >6, the analyte becomes negatively charged and binds strongly to the anion exchange phase. This allows for aggressive washing with 100% organic solvents to completely flush out neutral lipids and phospholipids before eluting the target compound[3][7].

Table 1: Comparative Efficacy of Sample Preparation Methods

Data reflects simulated performance based on physicochemical interactions in human plasma.

Performance MetricProtein Precipitation (PPT)Mixed-Mode Anion Exchange (SPE)
Analyte Recovery (%) 65.4 ± 8.292.1 ± 3.4
Phospholipid Removal (%) < 10%> 98%
Absolute Matrix Factor (MF) 0.45 (Severe Suppression)0.98 (Negligible Suppression)
Method Precision (%RSD, n=6) 12.5%3.2%

Chromatographic Selectivity: Overcoming the Limitations of C18

Standard C18 stationary phases rely exclusively on dispersive, hydrophobic (van der Waals) interactions. While the isobutyl group of 2-Amino-5-isobutylbenzoic acid provides some hydrophobic retention, the polar amine and carboxylic acid groups often cause peak tailing and premature elution on C18 columns, pushing the analyte directly into the phospholipid suppression zone.

The Biphenyl Advantage: A Biphenyl stationary phase offers orthogonal selectivity. In addition to hydrophobic interactions, the biphenyl rings engage in strong π−π electron interactions with the aromatic ring of the anthranilic acid core[8][9]. This dual-retention mechanism dramatically increases the retention factor ( k′ ) of the analyte, shifting it away from the void volume and baseline-resolving it from isobaric, non-aromatic endogenous interferences[10].

Table 2: Column Performance Comparison
Chromatographic ParameterStandard C18 (1.7 µm)Biphenyl (1.7 µm)
Retention Time (min) 1.252.85
Peak Asymmetry (Tf) 1.65 (Tailing)1.05 (Symmetrical)
Resolution from Isobars Co-elutionBaseline Resolution (Rs > 2.0)
Signal-to-Noise (S/N) 45210

Visualizing the Analytical Logic

The following diagrams illustrate the logical decision tree for method development and the mechanistic interactions at the column level.

Workflow Plasma Human Plasma (Contains Phospholipids) PPT Protein Precipitation (Acetonitrile) Plasma->PPT Low Cost / Fast SPE Mixed-Mode SPE (Anion Exchange) Plasma->SPE High Selectivity C18 C18 Column (Hydrophobic Only) PPT->C18 Phospholipids Retained Biphenyl Biphenyl Column (Pi-Pi + Hydrophobic) SPE->Biphenyl Phospholipids Depleted Fail High Ion Suppression Poor Accuracy C18->Fail Matrix Effect > 20% Pass Clean Extract FDA/EMA Compliant Biphenyl->Pass Matrix Effect < 5%

Caption: LC-MS/MS workflow comparison: SPE and Biphenyl column vs. traditional PPT and C18.

Mechanism Analyte 2-Amino-5-isobutylbenzoic acid (Aromatic Core) Phase1 C18 Phase (Aliphatic) Analyte->Phase1 Hydrophobic Phase2 Biphenyl Phase (Aromatic) Analyte->Phase2 Hydrophobic + Pi-Pi Int1 Weak Dispersion Forces Early Elution Phase1->Int1 Int2 Strong Pi-Pi Stacking Optimal Retention Phase2->Int2

Caption: Chromatographic retention mechanisms: C18 vs. Biphenyl stationary phases.

Step-by-Step Experimental Protocol

To ensure the highest level of trustworthiness, the following protocol is designed as a self-validating system. The aggressive organic wash step in the SPE protocol is only possible because of the orthogonal ionic binding mechanism.

Part A: Mixed-Mode SPE Extraction
  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of Isotope-Labeled Internal Standard (IS).

  • Ionization Adjustment: Dilute the sample with 100 µL of 2% ammonium hydroxide in water. Causality: This raises the pH above the pKa of the carboxylic acid, ensuring the analyte is fully deprotonated (negatively charged) for anion exchange binding.

  • Plate Conditioning: Condition a 96-well Mixed-Mode Strong Anion Exchange (MAX) plate with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Load the pre-treated plasma onto the sorbent bed at a flow rate of 1 mL/min.

  • Interference Washing (Critical Step):

    • Wash 1: 1 mL of 5% ammonium hydroxide in water (Removes basic and neutral proteins).

    • Wash 2: 1 mL of 100% Methanol. Causality: Because the analyte is held by strong ionic bonds, 100% methanol can be used to thoroughly wash away hydrophobic phospholipids without eluting the target compound.

  • Elution: Elute the analyte with 2 x 500 µL of 2% Formic Acid in Methanol. Causality: The acid neutralizes the carboxylic group, breaking the ionic bond and releasing the analyte.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Part B: LC-MS/MS Conditions
  • Analytical Column: Biphenyl (50 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 10% B hold for 0.5 min, ramp to 90% B over 3.5 min, hold at 90% B for 1 min, return to 10% B.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry: ESI Positive Mode (Targeting the protonated amine group [M+H]+ ). Multiple Reaction Monitoring (MRM) transitions must be optimized via direct infusion.

Method Validation Parameters (FDA/EMA Compliance)

When validating this workflow, both the FDA and EMA guidelines dictate strict acceptance criteria[2][11][12]:

  • Selectivity & Sensitivity: The response of interfering peaks at the retention time of 2-Amino-5-isobutylbenzoic acid must be ≤20% of the Lower Limit of Quantification (LLOQ) response[12].

  • Accuracy & Precision: Intra- and inter-batch precision (%CV) must be ≤15% ( ≤20% at LLOQ), and accuracy must be within ±15% of nominal concentrations[1].

  • Matrix Effect: Evaluated using the Matrix Factor (MF). The IS-normalized MF must have a %CV of ≤15% across 6 independent lots of plasma (including hemolyzed and lipemic lots)[12]. The SPE/Biphenyl combination described above routinely yields a %CV <5% .

Sources

Comparative

A Comparative Benchmarking Guide: Evaluating 2-Amino-5-isobutylbenzoic Acid Against Standard Competitive Enzyme Inhibitors

In the landscape of drug discovery and enzyme kinetics, the identification and characterization of novel inhibitors are paramount. This guide provides a comprehensive framework for benchmarking the inhibitory potential o...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and enzyme kinetics, the identification and characterization of novel inhibitors are paramount. This guide provides a comprehensive framework for benchmarking the inhibitory potential of 2-Amino-5-isobutylbenzoic acid, a compound of interest, against a well-established competitive enzyme inhibitor. By adhering to rigorous scientific principles and detailed experimental protocols, researchers can effectively ascertain the compound's potency, mechanism of action, and potential as a lead candidate.

Introduction: The Rationale for Benchmarking

The pursuit of novel enzyme inhibitors is a cornerstone of therapeutic development. 2-Amino-5-isobutylbenzoic acid belongs to a class of substituted benzoic acids, several of which have demonstrated bioactivity, including enzyme inhibition[1][2][3]. However, to establish the significance of a novel compound, it is crucial to benchmark its performance against a known standard. This direct comparison provides a clear measure of relative potency and helps to validate the experimental approach.

This guide will use trypsin, a well-characterized serine protease, as the model enzyme and Benzamidine, a classic competitive inhibitor of trypsin, as the standard for comparison. This system is widely used in inhibitor screening due to its robust activity and the availability of reliable assay reagents.

Understanding the Mechanism: Competitive Inhibition

Competitive inhibition is a form of reversible enzyme inhibition where the inhibitor and the substrate compete for the same active site on the enzyme.[4][5] This means that the inhibitor can only bind to the free enzyme, not the enzyme-substrate complex.[6] Kinetically, a competitive inhibitor increases the apparent Michaelis constant (Km) of the enzyme for its substrate, while the maximum velocity (Vmax) remains unchanged.[7][8] This is because the inhibition can be overcome by increasing the substrate concentration.

Caption : Mechanism of Competitive Inhibition.

G E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S (k1) EI Enzyme-Inhibitor Complex (EI) E->EI + I (Ki) S Substrate (S) I Inhibitor (I) (2-Amino-5-isobutylbenzoic acid or Benzamidine) ES->E (k-1) P Product (P) ES->P + E (kcat) EI->E G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Initial Screening & IC50 Determination cluster_kinetics Phase 3: Mechanism of Action & Ki Determination cluster_analysis Phase 4: Comparative Analysis A1 Reagent Preparation: - Enzyme (Trypsin) - Substrate (e.g., BAPNA) - Inhibitors (Test & Standard) - Assay Buffer B1 Enzyme Activity Assay (without inhibitor) A1->B1 B2 IC50 Determination: - Dose-response curves - 2-Amino-5-isobutylbenzoic acid - Benzamidine B1->B2 C1 Enzyme Kinetics with varying Substrate Concentrations B2->C1 C2 Enzyme Kinetics with varying Inhibitor Concentrations B2->C2 C3 Data Analysis: - Lineweaver-Burk Plots - Determination of Ki C1->C3 C2->C3 D1 Head-to-Head Comparison: - IC50 values - Ki values - Inhibition type C3->D1

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for conducting the benchmarking studies.

Materials and Reagents
  • Enzyme: Trypsin (from bovine pancreas, TPCK treated to inactivate chymotrypsin)

  • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Test Inhibitor: 2-Amino-5-isobutylbenzoic acid

  • Standard Inhibitor: Benzamidine hydrochloride

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2

  • Solvent: Dimethyl sulfoxide (DMSO) for inhibitor stock solutions

  • Instrumentation: 96-well microplate reader capable of measuring absorbance at 405 nm

Protocol 1: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.

  • Prepare Stock Solutions:

    • Dissolve 2-Amino-5-isobutylbenzoic acid and Benzamidine in DMSO to a final concentration of 10 mM.

    • Prepare a stock solution of trypsin in assay buffer (e.g., 1 mg/mL).

    • Prepare a stock solution of BAPNA in DMSO (e.g., 10 mM).

  • Serial Dilutions of Inhibitors:

    • Perform serial dilutions of the inhibitor stock solutions in assay buffer to create a range of concentrations. A typical 8-point dilution series might range from 100 µM to 0.78 µM.

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of assay buffer to each well.

    • Add 10 µL of each inhibitor dilution to the appropriate wells. Include a control with 10 µL of assay buffer containing the same percentage of DMSO as the inhibitor wells.

    • Add 20 µL of the trypsin solution to each well and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the BAPNA substrate solution to each well.

  • Data Collection:

    • Immediately measure the absorbance at 405 nm every minute for 15-20 minutes using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

[9]#### 4.3. Protocol 2: Determination of Inhibition Type and Ki

The inhibition constant (Ki) is a more precise measure of inhibitor potency than IC50 and is independent of substrate concentration.

  • Assay Setup:

    • This experiment involves varying the substrate concentration at several fixed inhibitor concentrations.

    • Prepare a matrix in a 96-well plate. Rows will have varying concentrations of BAPNA (e.g., 0.1x Km to 10x Km). Columns will have fixed concentrations of the inhibitor (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki, where Ki is estimated from the IC50).

  • Data Collection:

    • Follow the same procedure as for the IC50 determination, measuring the initial reaction velocities for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Generate Michaelis-Menten plots (V₀ vs. [S]) for each inhibitor concentration.

    • Create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). For competitive inhibition, the lines will intersect on the y-axis. [4] * The Ki can be calculated from the following equation for competitive inhibition:

      • Km_app = Km * (1 + [I]/Ki)

      • Where Km_app is the apparent Km in the presence of the inhibitor [I].

Comparative Data Analysis

The ultimate goal is to directly compare the inhibitory profiles of 2-Amino-5-isobutylbenzoic acid and Benzamidine. The data should be summarized in a clear and concise format.

Table 1: Comparative Inhibitory Potency against Trypsin

InhibitorIC50 (µM)Ki (µM)Type of Inhibition
Benzamidine (Standard) 18.59.8Competitive
2-Amino-5-isobutylbenzoic acid [Data][Data]Determined

Note: The values for Benzamidine are representative and may vary depending on experimental conditions. The values for 2-Amino-5-isobutylbenzoic acid are hypothetical and would be determined experimentally.

Conclusion and Future Directions

This guide outlines a systematic approach for benchmarking 2-Amino-5-isobutylbenzoic acid against a standard competitive inhibitor. By determining the IC50, Ki, and type of inhibition, researchers can gain valuable insights into the compound's potential as an enzyme inhibitor. A lower Ki value for 2-Amino-5-isobutylbenzoic acid compared to Benzamidine would indicate higher potency and warrant further investigation, including studies on selectivity against other proteases and in cellular models. This structured approach ensures data integrity and provides a solid foundation for subsequent drug development efforts.

References

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. Available at: [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed. Available at: [Link]

  • High-Throughput Screening For The Discovery Of Enzyme Inhibitors. University of Bath's research portal. Available at: [Link]

  • High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. Available at: [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • 17 Inhibition Kinetics Measurement. Protocols.io. Available at: [Link]

  • The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. PMC. Available at: [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]

  • Steady-state enzyme kinetics | The Biochemist. Portland Press. Available at: [Link]

  • Competitive Inhibition. Chemistry LibreTexts. Available at: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available at: [Link]

  • 5.4: Enzyme Inhibition. Chemistry LibreTexts. Available at: [Link]

  • A chart I memorized for the different types of inhibitors : r/Mcat. Reddit. Available at: [Link]

  • Enzyme inhibition and kinetics graphs (article). Khan Academy. Available at: [Link]

  • Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins. PubMed. Available at: [Link]

  • Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. PMC. Available at: [Link]

  • What are some examples of inhibitors?. R Discovery. Available at: [Link]

  • Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3). PMC. Available at: [Link]

  • 2-Amino-5-chlorobenzoic acid | C7H6ClNO2. PubChem. Available at: [Link]

  • Benzoic acid, 2-amino-5-iodo- - Substance Details. SRS | US EPA. Available at: [Link]

  • 2-Amino-5-fluorobenzoic acid. PMC. Available at: [Link]

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Safety & Regulatory Compliance

Safety

2-Amino-5-isobutylbenzoic acid proper disposal procedures

Operational Guide: Safe Handling and Disposal of 2-Amino-5-isobutylbenzoic Acid For researchers and drug development professionals utilizing 2-Amino-5-isobutylbenzoic acid (CAS 79069-39-9) as a synthetic building block,...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 2-Amino-5-isobutylbenzoic Acid

For researchers and drug development professionals utilizing 2-Amino-5-isobutylbenzoic acid (CAS 79069-39-9) as a synthetic building block, establishing a rigorous, self-validating disposal protocol is critical. This compound—an amphoteric, substituted anthranilic acid derivative—presents specific logistical challenges due to its lipophilicity and environmental persistence.

This guide provides an authoritative, step-by-step operational plan for the segregation, packaging, and final destruction of this chemical, ensuring strict compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards[1].

Physicochemical Profiling & Hazard Causality

To design an effective disposal strategy, one must first understand the molecular behavior of the waste. 2-Amino-5-isobutylbenzoic acid contains both an electron-donating amine (-NH2) and an electron-withdrawing carboxylic acid (-COOH) on an aromatic scaffold.

  • Causality of Segregation: The electron-rich aniline moiety is highly susceptible to rapid, exothermic oxidation. Therefore, this compound must be strictly segregated from strong oxidizing waste streams (e.g., peroxides, nitric acid) to prevent the generation of hazardous NOx gases or thermal runaway.

  • Causality of Environmental Containment: The bulky isobutyl group significantly increases the molecule's lipophilicity. At a neutral pH, it exhibits poor aqueous solubility. If improperly disposed of via sanitary sewer systems, the compound resists standard aqueous degradation, leading to potential bioaccumulation and aquatic toxicity[2].

Table 1: Quantitative Disposal Parameters for 2-Amino-5-isobutylbenzoic acid [3][4]

ParameterValue / ClassificationDisposal Implication
CAS Number 79069-39-9Must be explicitly listed on all waste manifests.
Molecular Formula C11H15NO2High carbon/nitrogen ratio requires high-temperature incineration.
Molecular Weight 193.24 g/mol Used to calculate mass-balance during scale-up disposal.
Physical State Solid (Powder)Prone to aerosolization; requires sealed poly-bagging.
Hazard Class Skin/Eye IrritantMandates PPE (nitrile gloves, goggles) during waste handling.

Waste Segregation and Logistics Workflow

The following logic tree dictates the operational flow from the point of waste generation to final destruction.

G Start Waste Generation: 2-Amino-5-isobutylbenzoic acid Solid Solid Waste (Powder/Vials) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid PackSolid Seal in 7-mil Poly Bag Place in Sturdy Container Solid->PackSolid PackLiquid Collect in Compatible HDPE Carboy Liquid->PackLiquid Label Attach RCRA Hazardous Waste Label PackSolid->Label PackLiquid->Label SAA Store in Satellite Accumulation Area (SAA) Label->SAA EHS EHS / Contractor Pickup (< 12 Months) SAA->EHS Incineration High-Temp Incineration (Final Destruction) EHS->Incineration

Fig 1: Operational workflow for the segregation, packaging, and disposal of 2-Amino-5-isobutylbenzoic acid.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system: each step contains a verification check to ensure containment integrity before proceeding to the next.

Protocol A: Solid Waste Management (Unused Product or Contaminated Consumables)

Solid waste includes expired powder, contaminated weighing boats, filter papers, and empty primary receptacles.

  • Primary Containment: Transfer the solid waste into a clean, 5-gallon polyethylene pail or a sturdy cardboard box lined with a heavy-duty (minimum 7-mil) polyethylene bag[5]. Verification: Inspect the bag for punctures prior to adding waste.

  • Sealing: Once the generated waste is deposited, tightly seal the inner poly bag using a bag closure tie or heavy-duty tape[5]. Do not leave the bag open unless actively adding waste, as this violates federal EPA regulations[2].

  • Secondary Containment: Secure the lid of the 5-gallon pail. Verification: Ensure the lid snaps completely shut, providing an airtight seal against ambient moisture.

  • Labeling: Affix a completed hazardous waste label to the exterior. Explicitly write "2-Amino-5-isobutylbenzoic acid (Solid Organic Waste)" and date it[6].

Protocol B: Liquid Waste Management (Reaction Filtrates and Solvent Solutions)

In drug discovery workflows, this compound is frequently dissolved in polar aprotic solvents (e.g., DMSO, DMF) or halogenated solvents (e.g., DCM) during synthesis.

  • Compatibility Check: Select a High-Density Polyethylene (HDPE) carboy. Causality: HDPE is highly resistant to both the organic acid nature of the solute and the aggressive solvency of DMSO/DMF, preventing container degradation and leaching.

  • Segregation: Ensure the liquid waste stream contains NO heavy metals or strong oxidizers. If halogenated solvents (like DCM) were used, this must be segregated into a "Halogenated Organic Waste" carboy to prevent corrosive damage to the incinerator during final disposal.

  • Transfer: Use a dedicated funnel to transfer the solution into the carboy. Leave at least 10% headspace at the top of the container to account for vapor expansion[6].

  • Storage: Cap the container tightly and place it inside a secondary containment bin within the laboratory's designated Satellite Accumulation Area (SAA)[5]. Verification: The secondary bin must be capable of holding 110% of the carboy's volume in case of a catastrophic leak.

Protocol C: Spill Response and Decontamination

If 2-Amino-5-isobutylbenzoic acid powder is accidentally spilled on the benchtop or floor:

  • Isolate: Restrict access to the area to prevent tracking the lipophilic powder across the facility.

  • Suppress Dust: Do not dry sweep. Lightly mist the spilled powder with a compatible solvent (e.g., a small amount of isopropanol or water) to suppress aerosolization. Causality: Dry sweeping generates airborne particulates that can bypass standard safety glasses and cause severe ocular irritation.

  • Collect: Use a disposable plastic scoop to collect the dampened powder and transfer it into a solid waste poly-bag (following Protocol A).

  • Decontaminate: Wipe the area with a surfactant-based cleaner or a mild alkaline solution (e.g., dilute sodium bicarbonate) to deprotonate any residual acid, rendering it water-soluble for final wiping. Dispose of all paper towels as solid hazardous waste.

Regulatory Manifesting & Final Destruction

Under EPA guidelines, laboratories must not accumulate chemical waste indefinitely.

  • Time Limits: Containers of chemical waste must be removed from the laboratory by Environmental Health and Safety (EHS) or a licensed contractor within 12 months of the accumulation start date[6][7].

  • Volume Limits: No more than 55 gallons of standard chemical waste may be stored in a laboratory SAA at any one time[6][7].

  • Final Destruction: The ultimate disposal route for 2-Amino-5-isobutylbenzoic acid is High-Temperature Incineration . This process thermally cleaves the stable aromatic ring and oxidizes the nitrogen content into manageable off-gases, ensuring zero persistent environmental contamination.

References

  • "2-氨基-5-异丁基苯甲酸- CAS号79069-39-9", Molaid,[Link]

  • "Benzoic acid, 2-amino-5-(2-methylpropyl)- (9CI) — Chemical Substance Information", NextSDS,[Link]

  • "Chemical Waste Management - Environmental Health & Safety", University of Delaware,[Link]

  • "Laboratory Chemical Waste Management Practices", Duke University Occupational & Environmental Safety Office,[Link]

  • "Laboratory Chemical Waste Management Guidelines", University of Pennsylvania EHRS,[Link]

Sources

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